molecular formula C6H7N3O3 B13593947 5-Hydrazinyl-2-nitrophenol

5-Hydrazinyl-2-nitrophenol

Cat. No.: B13593947
M. Wt: 169.14 g/mol
InChI Key: IHJZGAXKBQFNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a yellow crystalline powder that has shown promise in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 2-nitrophenol, followed by the reaction with hydrazine hydrate under controlled conditions .

Industrial Production Methods

Industrial production methods for 5-Hydrazinyl-2-nitrophenol are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols.

Scientific Research Applications

5-Hydrazinyl-2-nitrophenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-nitrophenol involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenol: Similar in structure but lacks the hydrazine group.

    5-Amino-2-nitrophenol: Contains an amino group instead of a hydrazine group.

    2,4-Dinitrophenol: Contains two nitro groups but no hydrazine group.

Uniqueness

5-Hydrazinyl-2-nitrophenol is unique due to the presence of both a nitro and a hydrazine group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

5-hydrazinyl-2-nitrophenol

InChI

InChI=1S/C6H7N3O3/c7-8-4-1-2-5(9(11)12)6(10)3-4/h1-3,8,10H,7H2

InChI Key

IHJZGAXKBQFNFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.